2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide
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Overview
Description
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is a chiral compound with significant potential in various scientific fields It features an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of carbon-carbon bonds . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and pyridin-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15) |
InChI Key |
CUJPIHQVHIXCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)N |
Origin of Product |
United States |
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